Donepezil-d4 (hydrochloride)

Description

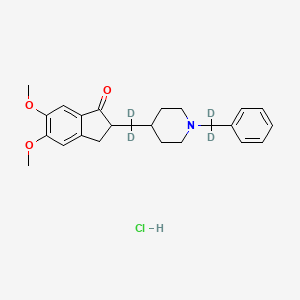

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[dideuterio-[1-[dideuterio(phenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i12D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-XFRCSBOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1CCN(CC1)C([2H])([2H])C2=CC=CC=C2)C3CC4=CC(=C(C=C4C3=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and structure of Donepezil-d4 (hydrochloride)

An In-Depth Technical Guide to the Chemical Properties and Structure of Donepezil-d4 (hydrochloride)

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of Donepezil-d4 (hydrochloride), a deuterated analog of the acetylcholinesterase inhibitor Donepezil. The primary audience for this guide includes researchers, analytical chemists, and drug development professionals who utilize stable isotope-labeled compounds. This guide moves beyond a simple recitation of facts to explain the causality behind its synthesis, characterization, and application, particularly its critical role as an internal standard in quantitative bioanalysis.

Introduction: The Rationale for Isotopic Labeling

Donepezil is a cornerstone therapeutic agent for the palliative treatment of mild to moderate Alzheimer's disease.[1] Its mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function which is deficient in Alzheimer's patients.[1][4]

The development and clinical application of a drug like Donepezil necessitate robust and accurate bioanalytical methods to study its pharmacokinetics, bioavailability, and therapeutic drug monitoring. This is where Donepezil-d4, the deuterated isotopologue of Donepezil, becomes indispensable.

Why Deuterate? The Power of a "Heavy" Internal Standard In quantitative mass spectrometry, an ideal internal standard (IS) behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. Stable isotope-labeled (SIL) compounds, such as Donepezil-d4, are considered the "gold standard" for this purpose.[5] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, results in a molecule with a higher mass. This mass shift is easily detected by a mass spectrometer, allowing for its differentiation from the endogenous, non-labeled drug. Crucially, the physicochemical properties of the deuterated form are nearly identical to the non-labeled drug, ensuring it experiences the same extraction efficiency, chromatographic retention, and ionization response, thereby correcting for variations and matrix effects during analysis.[5]

Chemical Structure and Physicochemical Properties

The fundamental structure of Donepezil-d4 is identical to that of Donepezil, with the exception of four hydrogen atoms being replaced by deuterium atoms. The labeling is typically on the benzyl and methyl groups attached to the piperidine ring.

Chemical Structure

The IUPAC name for Donepezil-d4 (hydrochloride) is 2,3-dihydro-5,6-dimethoxy-2[[1-(phenylmethyl-d₂)-4-piperidinyl]methyl-d₂]-1H-inden-1-one, monohydrochloride.[6]

Caption: Chemical structure of Donepezil-d4 (hydrochloride).

Core Properties

The key physicochemical data for Donepezil-d4 (hydrochloride) are summarized in the table below. This information is critical for designing analytical methods, preparing standard solutions, and ensuring proper storage.

| Property | Value | Source(s) |

| Formal Name | 2,3-dihydro-5,6-dimethoxy-2[[1-(phenylmethyl-d₂)-4-piperidinyl]methyl-d₂]-1H-inden-1-one, monohydrochloride | [6] |

| CAS Number | 1219798-88-5 | [6][7] |

| Molecular Formula | C₂₄H₂₅D₄NO₃ • HCl | [6] |

| Molecular Weight | 420.0 g/mol | [6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [6][8] |

| Appearance | Crystalline solid | [8] |

| Solubility | DMF: ~1 mg/mL; DMSO: ~1 mg/mL; Ethanol: ~1 mg/mL | [6][7] |

| UV max | 231, 269, 313 nm | [6] |

Mechanism of Action: A Molecular Perspective

The therapeutic and biological activity of Donepezil-d4 is identical to that of non-labeled Donepezil. It functions as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).

-

Binding: Donepezil binds to the active site of the AChE enzyme. This prevents the natural substrate, acetylcholine (ACh), from accessing the site.

-

Inhibition: By blocking the enzyme, the hydrolysis of ACh into acetate and choline is prevented.

-

Increased ACh: This leads to an accumulation of ACh in the synaptic cleft, enhancing the cholinergic neurotransmission that is impaired in Alzheimer's disease.[1][2]

The selectivity of Donepezil for AChE over butyrylcholinesterase (BChE), another cholinesterase enzyme found in the periphery, is a key attribute that contributes to its favorable side-effect profile.[6][8]

Caption: Mechanism of AChE inhibition by Donepezil.

Analytical Methodologies and Characterization

The structural integrity, isotopic purity, and identity of Donepezil-d4 are confirmed using a suite of modern analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone technique for both characterizing Donepezil-d4 and utilizing it in quantitative assays.

-

Confirmation of Mass: High-resolution MS (HRMS) confirms the elemental composition and exact mass, verifying the incorporation of four deuterium atoms.

-

Quantitative Analysis (LC-MS/MS): In bioanalytical applications, a triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode.[9] This involves selecting the protonated parent molecule (precursor ion) and a specific fragment (product ion) for maximum sensitivity and selectivity.

-

Donepezil (Analyte): The transition monitored is typically m/z 380.6 → 91.1.[9][10] The product ion at m/z 91.1 corresponds to the stable tropylium cation formed from the benzyl group.[11]

-

Donepezil-d4 (Internal Standard): A common transition is m/z 384.2 → 245.1.[9][10] The mass shift of +4 Da in the precursor ion confirms the d4 labeling. The different product ion is chosen to ensure no cross-talk from the analyte.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of Donepezil and its analogs. For Donepezil-d4, NMR is primarily used to:

-

Confirm the overall molecular structure.

-

Verify the specific sites of deuterium incorporation by observing the absence of corresponding proton signals in the ¹H NMR spectrum.[12]

High-Performance Liquid Chromatography (HPLC)

Chromatographic separation is essential to resolve Donepezil from endogenous matrix components prior to MS detection.

-

Stationary Phase: Reversed-phase columns, such as a C18, are commonly employed.[13][14]

-

Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with acid) and an organic modifier like acetonitrile or methanol.[9][13][14] The isocratic or gradient elution is optimized to achieve a sharp peak shape and a short run time, often under 5 minutes.[9][14]

Core Application: Bioanalytical Quantification Workflow

The primary and most critical application of Donepezil-d4 is as an internal standard for the accurate quantification of Donepezil in biological samples such as human plasma.[5][9][14]

Experimental Protocol: Quantification of Donepezil in Human Plasma

This protocol is a representative example based on validated methods published in the scientific literature.[9][10][14]

1. Preparation of Standards:

- Prepare a primary stock solution of Donepezil and Donepezil-d4 (e.g., 1 mg/mL) in a suitable solvent like 50:50 methanol:water.[9]

- Perform serial dilutions to create working solutions for calibration curve standards and quality control (QC) samples.

2. Sample Preparation (Liquid-Liquid Extraction - LLE):

- Aliquot 200 µL of human plasma sample (blank, calibrator, QC, or unknown) into a polypropylene tube.

- Add a small, precise volume (e.g., 20 µL) of the Donepezil-d4 internal standard working solution to every tube.

- Add 1.5 mL of an extraction solvent mixture, such as hexane:ethyl acetate (70:30 v/v).[9][14]

- Vortex vigorously for 3-5 minutes to ensure thorough extraction of the analyte and IS into the organic phase.

- Centrifuge at high speed (e.g., 4000 rpm for 5 min) to separate the aqueous and organic layers.

- Carefully transfer the upper organic layer to a clean tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

- Transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

- LC System: UPLC or HPLC system.

- Column: Thermo Hypersil Gold C18 (or equivalent).[9][14]

- Mobile Phase: Isocratic elution with a mixture of buffered aqueous solution and acetonitrile.[9][14]

- Flow Rate: 0.3 - 0.5 mL/min.

- Injection Volume: 3 - 5 µL.[14]

- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- MRM Transitions:

- Donepezil: m/z 380.6 → 91.1

- Donepezil-d4: m/z 384.2 → 245.1

4. Data Processing:

- Integrate the peak areas for both the Donepezil and Donepezil-d4 MRM transitions.

- Calculate the Peak Area Ratio (Analyte Area / IS Area).

- Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators.

- Determine the concentration of Donepezil in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Workflow Visualization

Caption: Bioanalytical workflow for Donepezil quantification.

Conclusion

Donepezil-d4 (hydrochloride) is a chemically stable, isotopically enriched analog of Donepezil. Its structural and chemical properties make it an exemplary internal standard for mass spectrometry-based bioanalysis. The use of Donepezil-d4 allows for the development of highly accurate, precise, and robust analytical methods, which are fundamental to the non-clinical and clinical development of Donepezil and related compounds. This guide has detailed its structure, properties, and the validated workflows that underscore its importance in modern pharmaceutical science.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3152, Donepezil. [Link]

-

Patsnap. What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. [Link]

-

WebMD. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

PubMed. Donepezil: an update. [Link]

-

Patsnap. What is Donepezil Hydrochloride used for?. Patsnap Synapse. [Link]

-

International Journal of Pharmaceutical Sciences and Research. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. [Link]

-

PubMed. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. Product ion mass spectra of (a) donepezil and (b) cisapride (internal standard). [Link]

-

National Center for Biotechnology Information. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. [Link]

-

SciSpace. RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5741, Donepezil Hydrochloride. [Link]

-

TSI Journals. Analytical determination of donepezil hydrochloride in pharmaceutical formulations and urine samples. [Link]

-

ResearchGate. (PDF) Development and validation of analytical method for determination of donepezil hydrochloride in pure and dosage forms. [Link]

-

ResearchGate. (PDF) Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Donepezil HCL Tablets for Drug Delivery. [Link]

-

New Drug Approvals. DONEPEZIL SYNTHESIS. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

ResearchGate. Structure diagram of donepezil hydrochloride: (a) single-molecular... [Link]

-

PubMed Central. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11697764, Donepezil Hydrochloride Monohydrate. [Link]

-

ResearchGate. Structures of donepezil hydrochloride-based cholinesterase inhibitors,... [Link]

-

PLOS One. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. [Link]

-

PubMed. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

PubMed. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. [Link]

-

USP-NF. Donepezil Hydrochloride. [Link]

-

PubMed. Donepezil improves cognition and global function in Alzheimer disease: a 15-week, double-blind, placebo-controlled study. Donepezil Study Group. [Link]

Sources

- 1. What is Donepezil Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 3. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 9. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of Donepezil-d4 (hydrochloride)

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Development

Isotopic labeling, the strategic replacement of an atom with its isotope, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. In the development of pharmaceuticals, stable isotopes like deuterium (²H or D) serve as invaluable tools for tracing the metabolic fate of a drug candidate. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, most notably affecting the rates of metabolic reactions involving carbon-hydrogen bond cleavage. This "kinetic isotope effect" can lead to a reduced rate of metabolism, potentially improving a drug's pharmacokinetic profile, enhancing its efficacy, and reducing the formation of toxic metabolites.[1][]

Donepezil, a reversible acetylcholinesterase inhibitor marketed as Aricept, is a primary therapeutic agent for managing the symptoms of Alzheimer's disease.[3][4] Understanding its metabolic pathways is crucial for optimizing its therapeutic index. This guide provides a detailed technical overview of a synthetic route to Donepezil-d4 hydrochloride, a deuterated analog of Donepezil, intended for use as an internal standard in quantitative bioanalysis or for pharmacokinetic studies.

Strategic Approach to the Synthesis of Donepezil-d4

The synthesis of Donepezil-d4 necessitates a strategic placement of deuterium atoms on the molecule. A common and effective approach involves introducing deuterium at metabolically labile positions. For Donepezil, the N-benzyl group is a known site of metabolism. Therefore, incorporating deuterium into this moiety is a logical strategy. The presented synthesis focuses on the use of a deuterated benzylating agent to introduce the isotopic label.

The core of the synthetic strategy revolves around the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.[3] However, to introduce the deuterium label, we will modify this approach by first preparing the piperidine fragment and then introducing the deuterated benzyl group.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of Donepezil-d4 hydrochloride.

Caption: Synthetic workflow for Donepezil-d4 hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one

This initial step involves an aldol condensation reaction between 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde. This reaction forms the unsaturated intermediate which is a common precursor in various Donepezil synthesis routes.[5][6]

-

Materials:

-

5,6-Dimethoxy-1-indanone

-

Pyridine-4-carboxaldehyde

-

Sodium hydroxide

-

Ethanol

-

-

Procedure:

-

Dissolve 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in water dropwise to the stirred mixture at room temperature.

-

Continue stirring for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one.

-

Step 2: Synthesis of 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one

The second step involves the reduction of both the exocyclic double bond and the pyridine ring of the intermediate from Step 1. This is typically achieved through catalytic hydrogenation.[7]

-

Materials:

-

5,6-Dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one

-

Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

-

Procedure:

-

Suspend 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of PtO₂ or Pd/C to the suspension.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one.

-

Step 3: N-Alkylation with Benzyl-d5-bromide to form Donepezil-d4

This crucial step introduces the deuterium label onto the piperidine nitrogen via N-alkylation using a deuterated benzylating agent.

-

Materials:

-

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one

-

Benzyl-d5-bromide (or a suitable deuterated benzyl halide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile

-

-

Procedure:

-

Dissolve 5,6-dimethoxy-2-(piperidin-4-ylmethyl)indan-1-one in acetonitrile in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Add benzyl-d5-bromide to the reaction mixture and heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure Donepezil-d4.

-

Step 4: Formation of Donepezil-d4 Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and solubility.

-

Materials:

-

Donepezil-d4

-

Hydrochloric acid (in a suitable solvent like isopropanol or ether)

-

Isopropanol or Ethyl acetate

-

-

Procedure:

-

Dissolve the purified Donepezil-d4 in a minimal amount of isopropanol or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in isopropanol or ether to the stirred solution.

-

Stir the mixture for a short period, during which the hydrochloride salt will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Donepezil-d4 hydrochloride.

-

Characterization and Quality Control

The successful synthesis of Donepezil-d4 hydrochloride must be confirmed through rigorous analytical characterization.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To confirm the molecular structure and assess the degree of deuteration. | The spectrum should be consistent with the structure of Donepezil, with a significant reduction or absence of signals corresponding to the benzyl protons.[8][9] |

| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | The spectrum should show the expected number of carbon signals for Donepezil. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the incorporation of deuterium atoms. | The molecular ion peak should correspond to the mass of Donepezil-d4. For example, using UPLC-MS/MS, the m/z for Donepezil is 380.6, while for Donepezil-d4 it would be approximately 384.2.[10][11] |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak should be observed, indicating high purity. |

Application in Pharmacokinetic Studies

Donepezil-d4 hydrochloride is an ideal internal standard for the quantification of Donepezil in biological matrices such as plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic behavior, while its different mass allows for distinct detection. This leads to highly accurate and precise quantification, which is essential for reliable pharmacokinetic analysis.[10][14]

Conclusion

The synthesis of Donepezil-d4 hydrochloride is a multi-step process that requires careful execution and rigorous purification and characterization. The strategic introduction of deuterium into the N-benzyl group provides a valuable tool for researchers in drug metabolism and pharmacokinetics. The availability of high-quality, isotopically labeled internal standards like Donepezil-d4 is critical for the accurate bioanalysis that underpins the development of safer and more effective pharmaceuticals.

References

-

DONEPEZIL SYNTHESIS - New Drug Approvals. (2013, August 2). Retrieved from [Link]

-

Sharma, R., Strelevitz, T. J., Gao, H., Liras, J., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625–634. [Link]

-

Kim, Y. G., Lee, S. Y., Lee, S. Y., & Kim, J. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and Clinical Pharmacology, 26(2), 64–72. [Link]

-

Harbeson, S. L., & Tung, R. D. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 52(7), 675–683. [Link]

-

Sharma, R. K., Strelevitz, T. J., Gao, H., Liras, J., & Vaz, A. D. N. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Costanzo, P., Cariati, L., Desiderio, M. A., De Nino, A., Nardi, M., Oliverio, M., & Procopio, A. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 516–521. [Link]

-

Gaonkar, S. L., & Rai, K. M. L. (2006). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 36(15), 2223–2228. [Link]

-

Costanzo, P., Cariati, L., Desiderio, M. A., De Nino, A., Nardi, M., Oliverio, M., & Procopio, A. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS medicinal chemistry letters, 7(5), 516–521. [Link]

- Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (2005). Process for the preparation of donepezil.

-

Kim, Y. G., Lee, S. Y., Lee, S. Y., & Kim, J. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Translational and clinical pharmacology, 26(2), 64–72. [Link]

- Harbeson, S. L., & Tung, R. D. (2015). Deuterated Drugs. Innovations in clinical neuroscience, 12(7-8), 24–28.

-

Product ion mass spectra of (a) donepezil and (b) cisapride (internal standard). (n.d.). Retrieved from [Link]

-

Kim, Y. G., Lee, S. Y., Lee, S. Y., & Kim, J. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Gaonkar, S. L., & Rai, K. M. L. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. ResearchGate. [Link]

-

Gaonkar, S. L., & Rai, K. M. L. (2017, July 15). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. [Link]

-

Donepezil. (n.d.). PubChem. Retrieved from [Link]

-

Kumar, A., Singh, B., Kumar, R., & Singh, R. (2010). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Chemical & pharmaceutical bulletin, 58(9), 1157–1160. [Link]

-

Bolarinwa, O. A., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 29(5), 1169. [Link]

-

Bolarinwa, O. A., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169. [Link]

-

Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. (n.d.). PubMed Central. Retrieved from [Link]

-

Park, T.-J., Ko, D., & Kim, Y. (2012). Polymorphic Characterization of Pharmaceutical Solids, Donepezil Hydrochloride, by 13 C CP/MAS Solid-State Nuclear Magnetic Resonance Spectroscopy. Bulletin of The Korean Chemical Society. [Link]

-

Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. (n.d.). SciELO. Retrieved from [Link]

-

Green and sensitive stability-indicating spectrofluorimetric assay method for the determination of donepezil HCl in pure and tablet dosage form and its kinetic application. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetic profile of α‐deuteration of donepezil 1 g. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase. (2025, December 10). ResearchGate. [Link]

- Deuterated derivatives of donepezil. (n.d.). Google Patents.

-

Bolarinwa, O. A., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. PubMed. [Link]

-

First Synthesis of Racemic Trans Propargylamino-Donepezil, a Pleiotrope Agent Able to Both Inhibit AChE and MAO-B, with Potential Interest against Alzheimer's Disease. (2020, December 27). PubMed Central. [Link]

-

Reductive Amination. (2023, March 16). YouTube. Retrieved from [Link]

-

Deuterated Donepezil - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

-

Differential response to donepezil in MRI subtypes of mild cognitive impairment. (2023, June 23). PubMed Central. [Link]

-

Chemical structure of donepezil (the asterisk indicates the chiral center). (n.d.). ResearchGate. Retrieved from [Link]

-

New TLC-Densitometric Method for the Quantification of Donepezil in Tablets. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Differential response to donepezil in MRI subtypes of mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Donepezil-d4

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Donepezil. It offers troubleshooting strategies and detailed protocols focused on the proper use of its stable isotope-labeled internal standard, Donepezil-d4, to ensure data integrity and method robustness.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a critical concern in the bioanalysis of Donepezil?

A1: The "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, Donepezil.[1] These components include salts, lipids, proteins, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of Donepezil in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of a quantitative bioanalytical method, leading to erroneous results.[3][4] Phospholipids are a major cause of ion suppression in plasma samples.[5]

Q2: How does using Donepezil-d4 as an internal standard help mitigate matrix effects?

A2: Donepezil-d4 is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Donepezil, except that four hydrogen atoms have been replaced with deuterium. Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[1][6][7] The mass spectrometer distinguishes between Donepezil and Donepezil-d4 based on their mass difference. By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized.[1][6] This ensures that even if the absolute signal intensity fluctuates between samples due to matrix differences, the ratio remains constant, allowing for reliable quantification.[8][9]

Q3: What are the most common sources of matrix effects when analyzing Donepezil in plasma?

A3: The primary sources of matrix effects in plasma are endogenous components that are often co-extracted with Donepezil. These include:

-

Phospholipids: Abundant in plasma, these are notorious for causing significant ion suppression in electrospray ionization (ESI).[5]

-

Salts and Proteins: If not adequately removed during sample preparation, high concentrations of salts and residual proteins can alter the ionization efficiency.[2][10]

-

Co-administered Drugs and their Metabolites: Other drugs or their metabolites present in the patient's plasma can co-elute and interfere with Donepezil's ionization.[2]

-

Exogenous Contaminants: Substances introduced during sample collection or preparation, such as anticoagulants (e.g., EDTA, heparin) or materials leaching from plasticware, can also contribute.[2][11]

Q4: How is the matrix effect quantitatively assessed during method validation?

A4: The matrix effect is quantified by calculating the Matrix Factor (MF), as recommended by regulatory bodies like the FDA.[12][13] The process involves comparing the response of an analyte in the presence of the matrix to its response in a clean solution.

The calculation is as follows: Matrix Factor (MF) = (Peak Response of Analyte Spiked into Extracted Blank Matrix) / (Peak Response of Analyte in Neat Solution) [3]

-

An MF value of 1 indicates no matrix effect.

-

An MF < 1 suggests ion suppression.[2]

-

An MF > 1 indicates ion enhancement.[2]

For a robust method, the IS-normalized MF (calculated by dividing the analyte MF by the IS MF) should be close to 1.0, and the coefficient of variation (CV) across at least six different lots of the biological matrix should be ≤15%.[2]

Troubleshooting Guide

This section addresses common issues encountered during the quantification of Donepezil in biological samples.

| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |

| High Variability in Results (Poor Precision) | Inconsistent matrix effects between different samples or lots of matrix. The internal standard (Donepezil-d4) may not be adequately compensating for the variability. | 1. Verify Co-elution: Ensure that the chromatographic peaks for Donepezil and Donepezil-d4 completely overlap. Even a slight separation can mean they experience different matrix effects, compromising correction.[7] Adjust the gradient or mobile phase if necessary. 2. Improve Sample Cleanup: The existing sample preparation may be insufficient. Switch from a simple protein precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more interferences.[1][4] 3. Evaluate Different Matrix Lots: During validation, test at least six different sources of blank matrix to ensure the method is robust against inter-individual biological variability.[2] |

| Low Analyte Signal / Poor Sensitivity (Ion Suppression) | Co-elution of endogenous components, most commonly phospholipids in plasma. Contamination in the LC-MS system can also contribute to a suppressed signal.[14] | 1. Identify Suppression Zone: Perform a post-column infusion experiment. Infuse a constant flow of Donepezil solution post-column while injecting an extracted blank matrix sample. A dip in the baseline signal indicates the retention time where suppression occurs.[10][15] 2. Optimize Chromatography: Adjust the LC gradient to shift the Donepezil peak away from the ion suppression zone.[1] 3. Enhance Sample Preparation: Use an SPE method specifically designed to remove phospholipids. Mixed-mode or polymeric SPE sorbents are often effective.[5][16] 4. Check System Cleanliness: A dirty ion source can exacerbate suppression.[14] Perform routine cleaning and maintenance of the MS source and interface. |

| Inconsistent Internal Standard (IS) Response | The IS itself is experiencing significant and variable matrix effects or its recovery is inconsistent. This can happen if the IS is added to the sample too late in the preparation process. | 1. Add IS Early: Ensure Donepezil-d4 is added to the biological sample before any extraction steps begin. This allows it to track the analyte through the entire process, compensating for both extraction recovery and matrix effects.[8] 2. Investigate IS Purity: Verify the isotopic and chemical purity of the Donepezil-d4 standard. Any presence of unlabeled Donepezil can artificially inflate the analyte response.[6] 3. Check for IS-Specific Issues: In rare cases, the deuteration can cause a slight change in retention time (isotopic effect).[6] Confirm co-elution as described above. |

| Method Fails Accuracy/Precision Criteria in Lipemic or Hemolyzed Samples | Lipids (in lipemic samples) or excess cellular components (in hemolyzed samples) introduce a different set of interfering matrix components not present in normal plasma. | 1. Validate with Challenged Matrices: As per FDA guidance, method validation should include an evaluation of matrix effects using hemolyzed and lipemic plasma to ensure the method is rugged.[12] 2. Implement a More Robust Extraction: LLE or specific SPE protocols can be more effective at removing the high lipid content in lipemic samples compared to protein precipitation.[5] |

Visualizing the Solution: How Donepezil-d4 Works

The following diagram illustrates the core principle of using a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects. Both the analyte (Donepezil) and the SIL-IS (Donepezil-d4) are suppressed equally, but their ratio remains constant, enabling accurate quantification.

Caption: SIL-IS corrects for ion suppression.

Recommended Experimental Protocol: Solid-Phase Extraction (SPE)

For robust removal of matrix interferences from plasma, particularly phospholipids, a well-designed SPE protocol is superior to simpler methods like protein precipitation.[1][16] The following is a general-purpose protocol using a polymeric reversed-phase SPE cartridge, which can be adapted for Donepezil.

Objective: To extract Donepezil and Donepezil-d4 from human plasma while minimizing matrix components.

Materials:

-

Polymeric SPE cartridges (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB).[16][17]

-

Human plasma (with anticoagulant, e.g., K2EDTA).

-

Donepezil and Donepezil-d4 stock and working solutions.

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic Acid or Ammonium Hydroxide (for pH adjustment).

-

SPE Vacuum Manifold.

Methodology Workflow

Caption: General workflow for Solid-Phase Extraction.

Detailed Step-by-Step Protocol:

-

Sample Pre-treatment: [18]

-

Thaw frozen plasma samples to room temperature.

-

To 200 µL of plasma, add the working solution of Donepezil-d4 (the internal standard).

-

Vortex briefly.

-

Dilute the sample by adding 200 µL of an aqueous solution (e.g., water or a weak buffer) to reduce viscosity. For basic drugs like Donepezil, acidifying the sample with phosphoric or formic acid can improve retention on some sorbents.[19]

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on a vacuum manifold.

-

Pass 1 mL of methanol through the cartridge to wet the sorbent.

-

Pass 1 mL of water to equilibrate the sorbent to the aqueous environment. Do not let the cartridge dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned cartridge.

-

Apply a slow, steady vacuum to pull the sample through the sorbent at a rate of approximately 1-2 drops per second.

-

-

Washing:

-

Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water). This step is crucial for removing polar interferences like salts without eluting the analyte of interest.[16]

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute Donepezil and Donepezil-d4 from the sorbent using 1 mL of a strong organic solvent, such as methanol or acetonitrile. A small amount of acid or base (e.g., 2% formic acid or ammonium hydroxide) can be added to the elution solvent to ensure the analyte is in the correct charge state for efficient elution.

-

-

Evaporation and Reconstitution:

-

Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS/MS analysis.

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

-

Data Summary: Comparing Sample Preparation Techniques

The choice of sample preparation technique has a significant impact on data quality. The table below summarizes typical performance data when analyzing Donepezil, illustrating why SPE is often the preferred method for minimizing matrix effects.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery (%) | >90% | 80-95% | >90% |

| IS Recovery (%) | >90% | 80-95% | >90% |

| Matrix Effect (MF) | 0.4 - 0.7 (Significant Suppression) | 0.7 - 0.9 (Mild Suppression) | 0.9 - 1.1 (Minimal Effect) |

| Precision (%CV) | <15% | <10% | <5% |

| Sample Cleanliness | Poor (High levels of phospholipids remain) | Moderate | Excellent |

| Throughput | High | Moderate | Moderate to High |

Data are representative examples compiled from typical bioanalytical method performance for small molecules.[20][21][22]

References

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. Retrieved from [Link]

-

Xie, F., & Xia, Y. Q. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(19), 1735–1738. Retrieved from [Link]

-

Kushnir, M. M., et al. (2010). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 24(9), 1253-1260. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (2019). Waters Corporation. Retrieved from [Link]

-

Côté, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. Retrieved from [Link]

-

Kim, H., et al. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 32(4), e4148. Retrieved from [Link]

-

Todorovska, N., et al. (2016). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Pharmaceutical Bulletin, 62(1), 39-47. Retrieved from [Link]

-

Li, W., & Tse, F. L. S. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

-

Schlapp, M., et al. (2022). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 33(11), 2135–2143. Retrieved from [Link]

-

Shin, Y. B., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 19(9), e0309487. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

-

How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Securecell. Retrieved from [Link]

-

Okada, A. (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]

-

Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Retrieved from [Link]

-

Peng, H., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 938, 63-69. Retrieved from [Link]

-

Côté, C., et al. (2009). Matrix effect elimination during LC–MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]

-

Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. Retrieved from [Link]

-

Panchal, H. V., & Suthar, P. (2013). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 400-405. Retrieved from [Link]

-

Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved from [Link]

-

Van Eeckhaut, A., et al. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

-

Kim, Y., et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. Molecules, 28(5), 2315. Retrieved from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Frontage Laboratories. Retrieved from [Link]

-

LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. Retrieved from [Link]

-

Hewavitharana, A. K., & Shaw, P. N. (2012). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 30(7), 578-582. Retrieved from [Link]

-

Kushnir, M. M., et al. (2010). Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange HPLC columns. Wiley Analytical Science. Retrieved from [Link]

-

Rudzki, P. J., et al. (2018). Quantitative evaluation of the matrix effect in bioanalytical methods based on LC–MS: A comparison of two approaches. Journal of Pharmaceutical and Biomedical Analysis, 147, 333-339. Retrieved from [Link]

-

Mandić, K., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7058. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

-

Ryska, M. (2016). FDA guideline - Bioanalytical Method Validation. PharmaCompass. Retrieved from [Link]

-

Peng, H., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 938, 63-69. Retrieved from [Link]

-

Patel, R. P., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 104-114. Retrieved from [Link]

-

Lee, H. W., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science, 54(7), 1205–1211. Retrieved from [Link]

-

Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

-

Shin, Y. B., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eijppr.com [eijppr.com]

- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. waters.com [waters.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. fda.gov [fda.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. zefsci.com [zefsci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]

- 22. academic.oup.com [academic.oup.com]

Stability testing of Donepezil-d4 (hydrochloride) under different conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting stability testing on Donepezil-d4 (hydrochloride). It addresses common challenges and frequently asked questions in a practical, question-and-answer format. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability studies.

A Note on Donepezil-d4: Donepezil-d4 is the deuterium-labeled version of Donepezil.[1][2][3] For the purpose of stability and degradation pathways, it is scientifically reasonable to assume that Donepezil-d4 (hydrochloride) will exhibit a stability profile highly similar to that of Donepezil hydrochloride. The fundamental degradation mechanisms are expected to be identical. Minor differences in the rate of degradation may occur due to the kinetic isotope effect, but the resulting degradants should be analogous. Therefore, the information presented in this guide, largely based on extensive studies of Donepezil hydrochloride, serves as a robust framework for designing and interpreting stability studies for its deuterated counterpart.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the stability testing of Donepezil-d4 (hydrochloride).

FAQ 1: My Donepezil-d4 sample shows significant degradation under alkaline conditions, but is relatively stable in acidic media. Is this expected?

Yes, this is consistent with the known stability profile of Donepezil.[4][5][6][] Donepezil is significantly more labile in alkaline conditions compared to acidic or neutral conditions.[6][8][9][10] In studies with 2N NaOH, rapid degradation has been observed, whereas in 1N HCl, the degradation is considerably slower.[8][11]

-

Causality: The indanone moiety in the Donepezil structure is susceptible to base-catalyzed hydrolysis. This leads to the opening of the indanone ring, initiating a cascade of degradation products.

-

Troubleshooting:

FAQ 2: I am observing multiple degradation peaks in my chromatogram after oxidative stress testing. How can I identify them?

Oxidative degradation of Donepezil can lead to several byproducts. The primary site of oxidation is often the nitrogen atom in the piperidine ring, leading to the formation of Donepezil N-oxide.[12] Other potential oxidation products may also form.

-

Identification Strategy:

-

LC-MS/MS is essential: This technique provides mass-to-charge ratio (m/z) information, which is critical for proposing empirical formulas for your degradants.

-

Forced Degradation Comparison: Compare the retention times and mass spectra of the peaks from your stressed sample with those from other stress conditions (acidic, basic, thermal, photolytic). This will help in distinguishing unique oxidative degradants.

-

Literature Review: Published studies on Donepezil have characterized some of its common degradation products.[13][14][15]

-

FAQ 3: My photostability study is not showing any significant degradation. Have I performed the experiment correctly?

Donepezil has been reported to be relatively stable under photolytic conditions when exposed to UV light (sunlight) for 48 hours.[8] However, the extent of degradation can be influenced by the physical state of the sample (solution vs. solid) and the specific conditions of the light exposure.

-

Verification Steps:

-

Confirm Light Exposure: Ensure your sample was exposed to the light source as per the International Council for Harmonisation (ICH) Q1B guidelines.[16] This involves exposure to a specific illumination and UV energy.

-

Solution vs. Solid State: Degradation is often more apparent in solution than in the solid state. If you tested the solid material, consider performing the study in a relevant solvent.

-

Analytical Method Sensitivity: Verify that your analytical method has sufficient sensitivity to detect low levels of degradation products.

-

FAQ 4: I am having trouble developing a stability-indicating HPLC method. What are the key considerations?

A robust stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and impurities.

-

Key Method Development Parameters:

-

Column Chemistry: A C18 column is commonly used and effective for separating Donepezil and its degradation products.[8][9][10]

-

Mobile Phase: A combination of an organic solvent (like methanol or acetonitrile) and a buffer is typical. The pH of the buffer is a critical parameter to adjust for optimal separation.[8][9][10]

-

Detector: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.[6]

-

Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar degradants from the more retained Donepezil peak and any late-eluting non-polar degradants.

-

Part 2: Experimental Protocols & Data Presentation

This section provides standardized protocols for forced degradation studies and a tabular summary of expected outcomes, in line with ICH guidelines.[17][18][19]

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of Donepezil-d4 (hydrochloride) in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and an appropriate concentration of hydrochloric acid (e.g., 0.1N or 1N HCl).

-

Heat the solution at a controlled temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[6]

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of NaOH.

-

Dilute the sample with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

Mix equal volumes of the stock solution and an appropriate concentration of sodium hydroxide (e.g., 0.1N or 1N NaOH).

-

Maintain the solution at room temperature or a slightly elevated temperature (e.g., 70°C) for a specified duration.[4][6]

-

After the incubation, cool and neutralize with an equivalent amount of HCl.

-

Dilute to the final concentration with the mobile phase.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30% H2O2).

-

Keep the mixture at room temperature for a set time.

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation (Dry Heat):

-

Place the solid Donepezil-d4 (hydrochloride) powder in a controlled temperature oven (e.g., 85°C) for a defined period (e.g., 48 hours).[6]

-

After exposure, dissolve the powder in the solvent and dilute it for analysis.

-

-

Photostability:

-

Expose the solid powder or a solution of Donepezil-d4 (hydrochloride) to a light source according to ICH Q1B guidelines. This typically involves exposure to not less than 1.2 million lux hours and not less than 200 watt hours per square meter of near UV energy.

-

A control sample should be protected from light.

-

Prepare the samples for analysis after exposure.

-

Summary of Donepezil Stability under Forced Degradation

The following table summarizes the expected stability of Donepezil (and by extension, Donepezil-d4) under various stress conditions based on published literature.

| Stress Condition | Reagents and Conditions | Expected Stability | Common Degradation Products |

| Acidic Hydrolysis | 0.1N - 2N HCl, elevated temperature (e.g., 70°C) | Relatively stable, some degradation observed.[4][6] | Multiple minor degradation products.[4] |

| Alkaline Hydrolysis | 0.1N - 2N NaOH, room or elevated temperature | Highly labile, significant degradation.[4][5][6][8][9] | Several major degradation products.[4][8] |

| Oxidation | 3% - 30% H2O2, room temperature | Susceptible to oxidation.[8][15][20] | Donepezil N-oxide and other oxidative products.[12] |

| Thermal (Dry Heat) | Solid state, e.g., 85°C | Generally stable.[5][6][8] | Minimal to no degradation. |

| Photolysis | ICH Q1B conditions | Generally stable.[5][6][8] | Minimal to no degradation. |

Part 3: Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying unknown peaks in your chromatograms.

Proposed Degradation Pathways for Donepezil

The following diagram illustrates the key degradation pathways for Donepezil.

Caption: Potential degradation and metabolic pathways of Donepezil.

Note on In-Vivo Metabolism: While not strictly part of a chemical stability study, it is useful to be aware of the major in-vivo metabolites of Donepezil, as some of these could potentially be formed under certain stress conditions or be present as process-related impurities. The main metabolic pathways include O-dealkylation, hydrolysis, and N-oxidation.[14][21]

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

-

LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. ScienceOpen. Available at: [Link]

-

Chromatograms of donepezil at forced degradation studies at 70 °C for... ResearchGate. Available at: [Link]

-

Stability study of donepezil hydrochloride using HPLC and LC-MS-MS. RJPBCS. Available at: [https://www.rjpbcs.com/pdf/2010_1(3)/[22].pdf]([Link]22].pdf)

-

LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. SciELO. Available at: [Link]

-

Stability indicating methods for determination of Donepezil Hydrochloride according to ICH guidelines. PubMed. Available at: [Link]

-

Degradation pathway of donepezil hydrochloride under oxidative stress condition. ResearchGate. Available at: [Link]

-

Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Electrochemical Oxidation of Donepezil and Its Voltammetric Determination at Gold Electrode. ResearchGate. Available at: [Link]

-

Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. Wiley Online Library. Available at: [Link]

-

Ich guidelines for stability studies 1. Slideshare. Available at: [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]

-

CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. Lat. Am. J. Pharm. Available at: [Link]

-

Degradation pathways of donepezil hydrochloride RESULTS AND DISCUSSION... ResearchGate. Available at: [Link]

-

Stability assessment of donepezil hydrochloride using validated RP-HPLC method. ResearchGate. Available at: [Link]

-

What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Available at: [Link]

-

Stability Assessment Of Donepezil Hydrochloride Using Validated RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Q1A(R2) Guideline. ICH. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

-

(PDF) Liquid chromatography and liquid chromatography-mass spectrometry analysis of donepezil degradation products. ResearchGate. Available at: [Link]

-

The dehydration behavior and non-isothermal dehydration kinetics of donepezil hydrochloride monohydrate (Form I). Hep Journals. Available at: [Link]

-

Donepezil. PubChem - NIH. Available at: [Link]

-

Electroanalytical determination of donepezil HCl in tablets and human serum by differential pulse and osteryoung square wave voltammetry at a glassy carbon electrode. PubMed. Available at: [Link]

-

Donepezil Hydrochloride. PubChem. Available at: [Link]

-

Donepezil. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

Donepezil. PubMed. Available at: [Link]

-

Development of donepezil hydrochloride-loaded PLGA-based nanoparticles for Alzheimer's disease treatment. PubMed Central. Available at: [Link]

-

Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. ResearchGate. Available at: [Link]

-

Pharmacology of Donepezil Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]

-

One-month stability accelerated test. a The donepezil HCl effervescent... ResearchGate. Available at: [Link]

-

Donepezil. Wikipedia. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Donepezil-d4 (hydrochloride) | CAS 1219798-88-5 | Cayman Chemical | Biomol.com [biomol.com]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 8. rjpbcs.com [rjpbcs.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Stability Assessment Of Donepezil Hydrochloride Using Validated RP-HPLC Method | Semantic Scholar [semanticscholar.org]

- 11. chalcogen.ro [chalcogen.ro]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 17. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. database.ich.org [database.ich.org]

- 20. researchgate.net [researchgate.net]

- 21. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Donepezil Assay Sensitivity with Deuterated Internal Standards

Welcome to the technical support center for the analysis of donepezil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the sensitivity and robustness of donepezil assays, with a specific focus on the use of deuterated internal standards.

The Critical Role of a Deuterated Internal Standard in Donepezil Bioanalysis

In the realm of quantitative bioanalysis, particularly with a technique as sensitive and specific as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible results.[1] For the analysis of donepezil in complex biological matrices like plasma, a stable isotope-labeled internal standard (SIL-IS), such as donepezil-d4 or donepezil-d7, is considered the "gold standard".[2]

A deuterated internal standard is chemically and physically almost identical to the analyte, donepezil. This means it co-elutes during chromatography and experiences the same effects during sample preparation and ionization in the mass spectrometer. The primary advantage of this is the mitigation of "matrix effects," where endogenous components in the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1][3] By using a deuterated standard, any variability in the analytical process is normalized, leading to a more robust and reliable assay.[3]

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard superior to a structural analog for donepezil analysis?

While structural analogs can be used, they may not perfectly mimic the behavior of donepezil during extraction, chromatography, and ionization.[4][5] Deuterated standards, being nearly identical to the analyte, provide the most accurate compensation for matrix effects and other sources of variability.[1][3] This leads to improved precision and accuracy in your results.

Q2: What are the typical MRM transitions for donepezil and its deuterated standard?

For donepezil, a common precursor ion ([M+H]⁺) is m/z 380.2.[6][7] A frequently used product ion for quantification is m/z 91.2.[6][8] For a deuterated standard like donepezil-d4, the precursor ion would be m/z 384.2, often with the same product ion of m/z 91.2, depending on the position of the deuterium labels. It is crucial to optimize these transitions on your specific instrument.

Q3: What concentration of the deuterated internal standard should I use?

The concentration of the internal standard should be consistent across all samples, including calibrators and quality controls (QCs). A common practice is to use a concentration that is in the mid-range of the calibration curve, for example, 100 ng/mL.[6][9] This ensures a stable and reliable signal for normalization.

Q4: Can the deuterated standard and donepezil have different retention times?

Ideally, the deuterated standard should co-elute with donepezil.[10] However, in some cases, a slight chromatographic shift can be observed with deuterium-labeled compounds, a phenomenon known as the "isotope effect".[4][5] This is generally acceptable as long as the shift is minimal and does not affect the ability of the internal standard to compensate for matrix effects at the retention time of the analyte.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing

Q: My chromatographic peaks for donepezil and/or the deuterated standard are showing significant tailing. What could be the cause and how can I fix it?

A: Poor peak shape can compromise sensitivity and integration accuracy. Here are some common causes and solutions:

-

Column Choice: Standard C18 columns may not always provide the best peak shape for a basic compound like donepezil. Consider using a column with a different selectivity, such as a polar-embedded C18 or a phenyl-hexyl column, which can improve peak symmetry.[11]

-

Mobile Phase pH: The pH of the mobile phase is critical. Donepezil is a basic compound. Using an acidic mobile phase with a modifier like formic acid or acetic acid can help to protonate the molecule and improve peak shape.[6]

-

Organic Modifier: The choice between acetonitrile and methanol can impact peak shape and retention. Experiment with both to see which provides better chromatography for your specific column and conditions.[6]

-

Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Implement a robust column washing step after each batch or consider using a guard column.

Issue 2: High Signal Variability or Poor Reproducibility

Q: I'm seeing significant variability in my results between injections, even with a deuterated standard. What should I investigate?

A: While a deuterated standard corrects for many issues, high variability can still occur. Consider the following:

-

Sample Preparation Inconsistency: Ensure your sample preparation, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is consistent.[7][9] Pay close attention to vortexing times, centrifugation speeds, and evaporation steps.

-

Autosampler Issues: Check the autosampler for proper functioning. Inconsistent injection volumes can lead to variability. Ensure the needle wash is effective to prevent carryover.

-

MS Source Conditions: An unstable spray in the electrospray ionization (ESI) source can cause signal fluctuations. Optimize source parameters such as temperature, gas flows (nebulizer, auxiliary, and sheath gas), and spray voltage to ensure stable ionization.[11]

-

Internal Standard Stability: Verify the stability of your deuterated internal standard in the stock and working solutions.[12]

Issue 3: Ion Suppression or Enhancement (Matrix Effects)

Q: My accuracy and precision are poor, especially at the lower limit of quantification (LLOQ). I suspect matrix effects. How can I confirm and mitigate this?

A: Matrix effects are a common challenge in bioanalysis.[1] Here's a systematic approach to address them:

-

Confirmation: To assess matrix effects, compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[9] A significant difference indicates the presence of matrix effects.

-

Optimize Sample Preparation:

-

Liquid-Liquid Extraction (LLE): Experiment with different extraction solvents and pH adjustments to selectively extract donepezil while leaving interfering matrix components behind.[9][13]

-

Solid-Phase Extraction (SPE): Optimize the wash steps to remove endogenous interferences without causing the loss of donepezil. Ensure the elution solvent is strong enough for complete recovery.[11]

-

Phospholipid Removal: Phospholipids from plasma are a major source of ion suppression.[11] Consider using specialized phospholipid removal plates or cartridges.[11]

-

-

Improve Chromatographic Separation:

-

Gradient Optimization: A shallower gradient around the elution time of donepezil can help to separate it from co-eluting matrix components.[11]

-

Column Chemistry: As mentioned for peak shape, trying a column with a different selectivity can also be effective in resolving donepezil from interfering compounds.[11]

-

Experimental Protocols

Representative LC-MS/MS Method for Donepezil in Human Plasma

This protocol is a generalized example based on common practices in the literature and should be optimized for your specific instrumentation and laboratory conditions.

1. Materials and Reagents:

-

Donepezil Hydrochloride (Reference Standard)

-

Donepezil-d4 or Donepezil-d7 (Deuterated Internal Standard)

-

Acetonitrile, Methanol, Ethyl Acetate, n-Hexane (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Drug-free Human Plasma

2. Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of donepezil and the deuterated IS in methanol.[7]

-

Prepare working solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., 50% methanol).[13]

-

Prepare a deuterated IS working solution at a concentration of, for example, 100 ng/mL.[6]

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the deuterated IS working solution.[12]

-

Add 1.5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 90:10 v/v).[2][14]

-

Centrifuge at 5000 rpm for 5 minutes to separate the layers.[14]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.[7][9]

-

Centrifuge and transfer the supernatant to an autosampler vial for analysis.[7][9]

4. LC-MS/MS Conditions:

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation (e.g., starting at 20% B, ramping to 90% B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 2 - 5 µL |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Donepezil: 380.2 → 91.2; Donepezil-d4: 384.2 → 91.2 (to be optimized) |

| Source Temp. | ~350°C |

| Drying Gas Flow | ~10 L/min |

Visualizations

Experimental Workflow

Caption: General workflow for donepezil analysis using a deuterated standard.

Troubleshooting Decision Tree for Ion Suppression

Caption: Decision tree for troubleshooting ion suppression in donepezil assays.

References

- BenchChem. (n.d.). Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Donepezil N-oxide.

- BenchChem. (n.d.). Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis.

- PLOS One. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach.